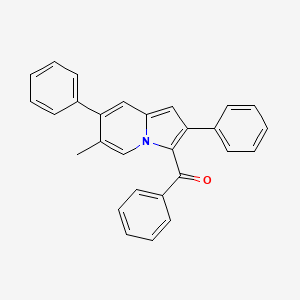
(6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone
Übersicht
Beschreibung
(6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone, also known as DPIPM, is a synthetic compound that has recently gained attention in the field of scientific research. This molecule is a derivative of indolizine and has been found to have potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
(6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone has been found to have potential applications in various fields of scientific research. In medicinal chemistry, (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone has been shown to have anticancer properties, making it a promising candidate for the development of new cancer therapies. In materials science, (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone has been used as a building block for the synthesis of new materials with unique optical and electronic properties. In biochemistry, (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone has been used as a fluorescent probe for the detection of biological molecules.
Wirkmechanismus
The exact mechanism of action of (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone is not fully understood. However, it is believed that (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone exerts its anticancer properties by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone has been shown to interact with DNA, which may also contribute to its anticancer effects.
Biochemical and Physiological Effects:
(6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone has been found to have several biochemical and physiological effects. In vitro studies have shown that (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone can induce apoptosis, or programmed cell death, in cancer cells. (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer properties. Additionally, (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone has been shown to have antioxidant properties, which may be beneficial for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone is its potential as a new anticancer agent. Additionally, (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone has unique optical and electronic properties, which make it a valuable building block for the synthesis of new materials. However, the low yield of the synthesis method and the limited availability of (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone may present challenges for researchers who wish to study its properties.
Zukünftige Richtungen
There are several future directions for the study of (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone. One area of research is the development of more efficient and scalable methods for the synthesis of (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone. Additionally, researchers may investigate the potential of (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone as a fluorescent probe for the detection of biological molecules. Finally, further studies are needed to fully understand the mechanism of action of (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone and its potential as a new anticancer agent.
Conclusion:
In conclusion, (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone is a synthetic compound with potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone have been discussed in this paper. Further research is needed to fully understand the properties of (6-methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone and its potential as a new anticancer agent.
Eigenschaften
IUPAC Name |
(6-methyl-2,7-diphenylindolizin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO/c1-20-19-29-24(17-25(20)21-11-5-2-6-12-21)18-26(22-13-7-3-8-14-22)27(29)28(30)23-15-9-4-10-16-23/h2-19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTOUKZCAWVXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-2,7-diphenylindolizin-3-yl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




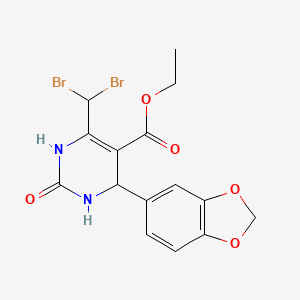
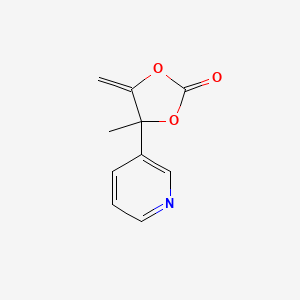
![2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)


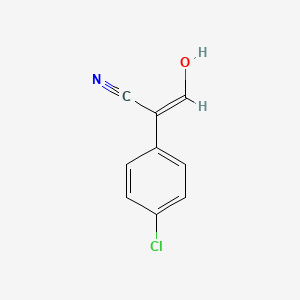
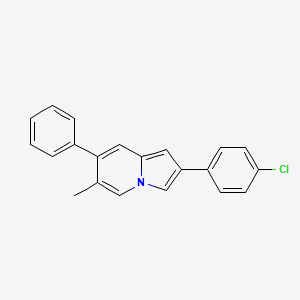
![6-(2-furylmethyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330810.png)
![7-(1-adamantyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4330815.png)
![7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4330819.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B4330824.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330828.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330841.png)